Cas no 863003-74-1 (5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)

5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione
- Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 7-(2-furanyl)-1,3-dimethyl-5-[(phenylmethyl)thio]-
- 5-(benzylthio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- SMR000018025
- AKOS024593133
- 5-benzylsulfanyl-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
- CCG-276596
- CHEMBL1542639
- F0654-1375
- MLS000102401
- 7-(furan-2-yl)-1,3-dimethyl-5-(phenylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- 5-(benzylthio)-7-(2-furyl)-1,3-dimethyl-pyrimido[4,5-d]pyrimidine-2,4-quinone
- cid_5310410
- 7-(2-furanyl)-1,3-dimethyl-5-(phenylmethylthio)pyrimido[4,5-d]pyrimidine-2,4-dione
- BDBM46452
- 863003-74-1
-
- Inchi: 1S/C19H16N4O3S/c1-22-16-14(18(24)23(2)19(22)25)17(27-11-12-7-4-3-5-8-12)21-15(20-16)13-9-6-10-26-13/h3-10H,11H2,1-2H3
- InChI Key: KNPURASNYOTMSS-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C(=O)C2=C(SCC3=CC=CC=C3)N=C(C3=CC=CO3)N=C2N1C
Computed Properties
- Exact Mass: 380.09431156g/mol
- Monoisotopic Mass: 380.09431156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 571
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 105Ų
Experimental Properties
- Density: 1.46±0.1 g/cm3(Predicted)
- Boiling Point: 492.7±55.0 °C(Predicted)
- pka: 1.50±0.20(Predicted)
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0654-1375-3mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-25mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-20μmol |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-5mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-30mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-1mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-20mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-40mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-75mg |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0654-1375-2μmol |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione |
863003-74-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione Related Literature
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
Additional information on 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione
Recent Advances in the Study of 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione (CAS: 863003-74-1)
The compound 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione (CAS: 863003-74-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by a fused diazinopyrimidine core, exhibits promising biological activities, particularly in the context of enzyme inhibition and anticancer research. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of investigation has been the compound's role as a potential kinase inhibitor. Kinases are critical targets in drug discovery, especially for cancer therapy, and the structural motifs present in 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione suggest its ability to interact with ATP-binding sites of various kinases. Preliminary in vitro studies have demonstrated its inhibitory effects on specific kinases involved in cell proliferation and survival pathways, with IC50 values in the low micromolar range. These findings highlight its potential as a lead compound for further optimization.
In addition to its kinase inhibitory activity, recent research has explored the compound's interactions with other biological targets. For instance, molecular docking studies have revealed its affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases. These computational findings are currently being validated through experimental assays, with early results indicating moderate binding affinity and selectivity. Such multi-target engagement could position this compound as a versatile scaffold for the development of polypharmacological agents.
The synthetic accessibility of 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione has also been a focal point of recent studies. Researchers have developed improved synthetic routes that enhance yield and purity while reducing the number of steps and the use of hazardous reagents. These advancements are crucial for scaling up production and facilitating further pharmacological evaluations. Notably, the incorporation of green chemistry principles in the synthesis has been emphasized, aligning with the growing demand for sustainable drug development practices.
Pharmacokinetic and toxicity profiling of the compound are ongoing, with initial data suggesting favorable metabolic stability and manageable toxicity profiles in preclinical models. However, challenges such as solubility and bioavailability remain to be addressed. Structural modifications, including the introduction of solubilizing groups and prodrug strategies, are being explored to overcome these limitations. These efforts are expected to pave the way for in vivo efficacy studies and eventual clinical translation.
In conclusion, 5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione represents a promising candidate in the realm of chemical biology and drug discovery. Its multifaceted biological activities, coupled with advancements in synthetic methodologies, underscore its potential as a therapeutic agent. Future research should focus on elucidating its precise mechanisms of action, optimizing its pharmacological properties, and evaluating its efficacy in disease-relevant models. The continued exploration of this compound may yield valuable insights and novel therapeutics for addressing unmet medical needs.
863003-74-1 (5-(benzylsulfanyl)-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione) Related Products
- 2060051-52-5(3-amino-5-methyl-1H-indazol-7-ol)
- 108579-67-5(methyl N-[5-(propan-2-ylsulfanyl)-1H-1,3-benzodiazol-2-yl]carbamate)
- 568553-39-9(4-2-(3-bromophenoxy)ethoxy-3-methoxybenzaldehyde)
- 1185312-74-6(2-Chloro-6-(iso-propyl-d7)-4-aminopyridine)
- 2171626-30-3(1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylazetidine-2-carboxylic acid)
- 1179773-42-2(Methyl 2-amino-3-fluoro-6-nitrobenzoate)
- 1421478-19-4(1-[4-(pyrazin-2-yloxy)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one)
- 7789-45-9(Copper (II) Bromide)
- 939985-99-6([3-(Hydroxymethyl)-1-piperidinyl]-2-pyrazinylmethanone)
- 1805688-16-7(2-Bromo-1-(4-(difluoromethyl)-2-nitrophenyl)propan-1-one)




